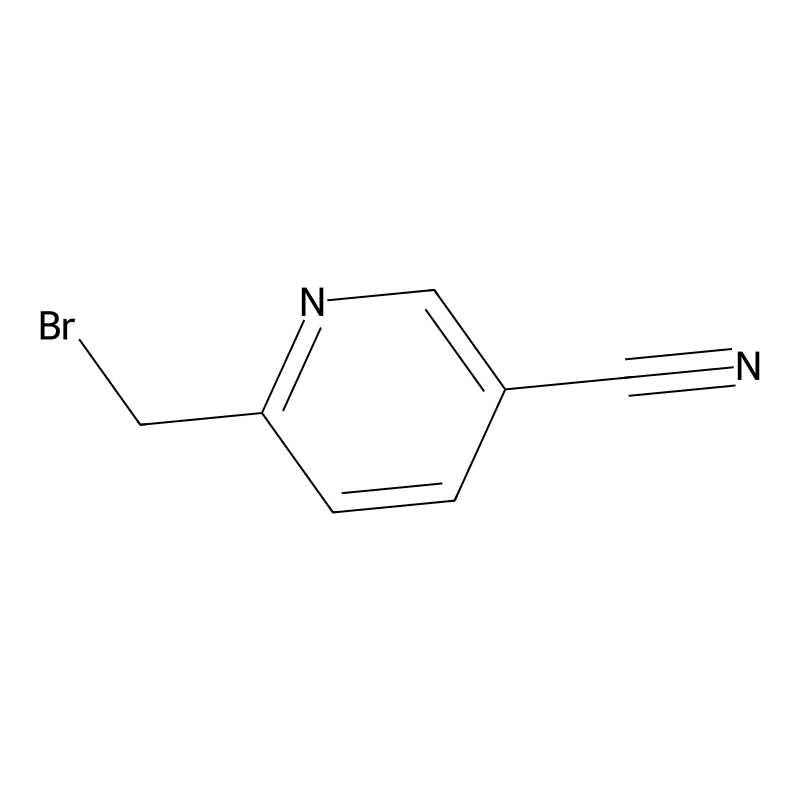

6-(Bromomethyl)nicotinonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis

While there isn't extensive research readily available on the applications of 6-(Bromomethyl)nicotinonitrile, some studies detail its synthesis. One publication describes the bromination of 6-methylpyridine-3-carbonitrile using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN to obtain 6-(bromomethyl)nicotinonitrile [].

Another study mentions the use of similar reagents for the bromination of 5-cyano-2-methylpyridine at the 6th position of the pyridine ring [].

Potential Applications (Exploratory)

Due to the presence of a reactive bromomethyl group and a nitrile functionality, 6-(bromomethyl)nicotinonitrile holds promise for further scientific exploration in a few areas:

Formation of new heterocyclic compounds

The bromomethyl group can be used as an alkylating agent to introduce a linker for the attachment of various functional groups, allowing the creation of novel heterocyclic compounds with potential biological activity [].

Bioconjugation

The linker formed from the bromomethyl group could be useful in bioconjugation reactions, enabling the attachment of 6-(bromomethyl)nicotinonitrile to biomolecules like peptides or proteins for targeted delivery or activity studies [].

6-(Bromomethyl)nicotinonitrile is an organic compound with the molecular formula and a molecular weight of 201.03 g/mol. It features a bromomethyl group attached to the sixth position of a nicotinonitrile structure, which is derived from pyridine. This compound is characterized by its unique combination of a bromine atom and a nitrile functional group, making it a versatile intermediate in organic synthesis.

- Substitution Reactions: The bromomethyl group can be substituted with nucleophiles, allowing for the introduction of different functional groups.

- Nucleophilic Addition: The nitrile group can undergo nucleophilic addition reactions, leading to the formation of amines or other derivatives.

- Cross-Coupling Reactions: This compound can be employed in palladium-catalyzed cross-coupling reactions to form biaryl compounds.

Research indicates that 6-(Bromomethyl)nicotinonitrile exhibits notable biological activities, particularly as an inhibitor of certain enzymes. Its structure suggests potential interactions with biological targets, which could lead to applications in medicinal chemistry. For example, its ability to inhibit cytochrome P450 enzymes has been documented, indicating its relevance in drug metabolism studies .

The synthesis of 6-(Bromomethyl)nicotinonitrile typically involves the following steps:

- Starting Material: Begin with nicotinonitrile as the base compound.

- Bromination: The introduction of the bromomethyl group can be achieved using reagents such as N-bromosuccinimide in the presence of a radical initiator like benzoyl peroxide, typically in a solvent like carbon tetrachloride. The reaction is carried out under reflux conditions for several hours .

- Purification: Post-reaction, the product is purified through chromatography to isolate 6-(Bromomethyl)nicotinonitrile.

6-(Bromomethyl)nicotinonitrile has several applications:

- Organic Synthesis: It serves as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.

- Biological Research: Its inhibitory properties make it useful in studying enzyme mechanisms and drug interactions.

- Material Science: The compound can be used in developing new materials with specific electronic or optical properties.

Studies have shown that 6-(Bromomethyl)nicotinonitrile interacts with several biological systems:

- Enzyme Inhibition: It has been identified as a potent inhibitor of cytochrome P450 enzymes, which play a crucial role in drug metabolism .

- Cellular Studies: Preliminary studies indicate potential cytotoxic effects on certain cancer cell lines, suggesting avenues for further research into its therapeutic potential.

Several compounds are structurally similar to 6-(Bromomethyl)nicotinonitrile. Here’s a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Similarity | Unique Features |

|---|---|---|---|

| Ethyl 6-(bromomethyl)nicotinate | C9H10BrN2O2 | 0.97 | Contains an ethyl ester group |

| Methyl 6-bromo-5-methylnicotinate | C9H10BrN2O2 | 0.79 | Has an additional methyl group at position 5 |

| Methyl 6-(hydroxymethyl)nicotinate | C8H9NO2 | 0.84 | Features a hydroxymethyl group instead of bromine |

The unique feature of 6-(Bromomethyl)nicotinonitrile lies in its bromomethyl and nitrile functionalities, which provide distinct reactivity compared to other similar compounds.

The development of nicotinonitrile chemistry is deeply rooted in pyridine research, which began with Thomas Anderson's isolation of pyridine from bone oil in 1849. Anderson named this compound from Greek "pyr" (fire) due to its flammability, and described it as highly soluble in water and concentrated acids. This discovery laid the groundwork for subsequent pyridine chemistry.

Nicotinonitrile, or 3-cyanopyridine (C₆H₄N₂), emerged as an important pyridine derivative consisting of a pyridine ring with a nitrile group at the 3-position. Its industrial significance was established through its role as a precursor to niacin (vitamin B3). The primary industrial synthesis method involves ammoxidation of 3-methylpyridine:

H₃CC₅H₄N + NH₃ + 1.5 O₂ → NCC₅H₄N + 3 H₂O

This reaction follows a "Redox" type mechanism that has been thoroughly investigated through kinetic studies. Nicotinonitrile chemistry expanded significantly throughout the 20th century as researchers discovered various derivatives with biological and therapeutic properties, including antimicrobial and antioxidant activities.

Emergence of 6-(Bromomethyl)nicotinonitrile in Scientific Literature

6-(Bromomethyl)nicotinonitrile (CAS: 158626-15-4) emerged as a specialized molecule within the broader field of substituted nicotinonitriles. While the exact date of its first synthesis isn't clearly documented in the available literature, its appearance in chemical catalogs and research databases indicates its established presence in synthetic organic chemistry.

The compound appears in contemporary chemical databases with multiple synonyms:

- 2-(Bromomethyl)-5-cyanopyridine

- 6-(Bromomethyl)pyridine-3-carbonitrile

- 2-(Bromomethyl)pyridine-5-carbonitrile

Interest in this compound has grown due to its utility as a versatile synthetic intermediate with multiple reactive functional groups, making it valuable for diverse chemical transformations.

Significance in Heterocyclic Chemistry Research

6-(Bromomethyl)nicotinonitrile holds substantial importance in heterocyclic chemistry research due to its unique structural features combining three key functional elements:

- A pyridine ring providing a basic nitrogen atom

- A nitrile group capable of various transformations

- A bromomethyl group serving as an excellent leaving group for nucleophilic substitution reactions

This combination makes it particularly valuable as a building block in organic synthesis. The reactive bromomethyl group allows for facile functionalization through nucleophilic substitution reactions, while the nitrile group can be transformed into other functional groups such as carboxylic acids, amides, amines, or tetrazoles.

Nicotinonitrile derivatives have been utilized to prepare complex heterocyclic systems including:

- Pyrazolo[3,4-b]pyridin-3-amine derivatives

- Furo[2,3-b]pyridine derivatives

- Tetrazolo[1,5-a]pyridine-8-carbonitrile compounds

These complex heterocycles hold significant interest in pharmaceutical research due to their potential biological activities and structural diversity.

Historical Development of Bromination Methodologies for Pyridine Systems

The bromination of pyridine systems has evolved considerably over time. Unlike typical aromatic compounds, pyridine's electron-deficient nature makes direct bromination challenging, necessitating the development of specialized methodologies.

A significant advance occurred in 1908 when Cross and Cohen reported the use of pyridine as a catalyst for aromatic halogenation. This methodology was reproduced in Cohen's laboratory manual, though it wasn't widely adopted in organic synthesis. The bromination of pyridine in gaseous phase at elevated temperatures was established as a method for preparing 2-bromopyridine and 2,6-dibromopyridine.

For methyl-substituted pyridines, radical bromination methods have proven effective, particularly for bromination at the methyl group. Key brominating agents include:

| Brominating Agent | Abbreviation | Effectiveness |

|---|---|---|

| N-bromosuccinimide | NBS | Commonly used |

| 1,3-dibromo-5,5-dimethylhydantoin | DBDMH | Most preferred in some applications |

| HBr/H₂O₂ system | - | Alternative system |

These brominations typically require radical initiators such as:

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Corrosive;Irritant